molecular formula C31H57N4O16+ B8265993 NHS-PEG12-azide

NHS-PEG12-azide

Cat. No.: B8265993
M. Wt: 741.8 g/mol
InChI Key: HXWIYWXCECDXCB-UHFFFAOYSA-N
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Description

NHS-PEG12-azide, also known as Azido-PEG12-NHS ester, is a water-soluble crosslinker that contains an azide group and an N-hydroxysuccinimide (NHS) ester. The azide group can react with alkyne, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NHS-PEG12-azide involves the reaction of polyethylene glycol (PEG) with azide and NHS ester groups. The process typically includes the following steps:

  • Activation of PEG with a suitable activating agent.
  • Introduction of the azide group to the activated PEG.
  • Coupling of the NHS ester to the azide-functionalized PEG.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through techniques such as column chromatography and characterized using NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: NHS-PEG12-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Click Chemistry: Copper (I) or ruthenium catalysts, alkynes, and appropriate solvents.

    Substitution Reactions: Primary amines, aqueous or organic solvents.

Major Products:

Scientific Research Applications

NHS-PEG12-azide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NHS-PEG12-azide involves its ability to form stable linkages with target molecules. The azide group reacts with alkynes through Click Chemistry, forming triazole linkages. The NHS ester reacts with primary amines to form stable amide bonds. These reactions enable the compound to label and modify various biomolecules, enhancing their functionality and specificity .

Comparison with Similar Compounds

NHS-PEG12-azide is unique due to its combination of azide and NHS ester groups, which allow for versatile bioconjugation applications. Similar compounds include:

  • Azido-dPEG®8-NHS ester
  • Azido-dPEG®4-NHS ester
  • Azido-dPEG®24-TFP ester
  • Azido-dPEG®36-TFP ester

These compounds differ in the length of the PEG spacer and the type of ester group, which can affect their solubility, reactivity, and application .

This compound stands out due to its optimal PEG spacer length, providing a balance between hydrophilicity and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H57N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h32H,1-28H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWIYWXCECDXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H57N4O16+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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